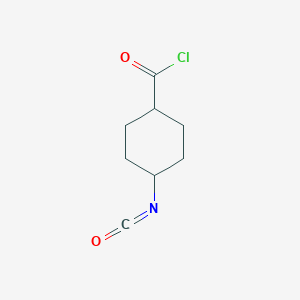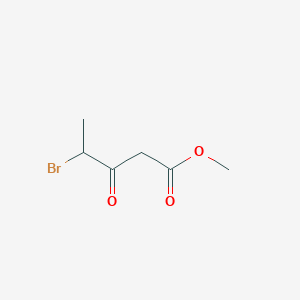
4-Isocyanatocyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatocyclohexane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is also known as Isohexyl isocyanate or IHIC. This compound is a derivative of isocyanic acid and is used in the synthesis of various organic compounds. The purpose of
Mechanism Of Action
The mechanism of action of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the formation of covalent bonds with nucleophiles such as amino acids, peptides, and proteins. This reaction results in the formation of urea linkages, which are stable and resistant to hydrolysis. This property makes 4-Isocyanatocyclohexane-1-carbonyl chloride a useful reagent in the synthesis of isocyanate-functionalized polymers and dendrimers.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride. However, it is known to be a potent irritant to the skin, eyes, and respiratory system. It is also classified as a skin sensitizer, which means that it can cause an allergic reaction in some individuals.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Isocyanatocyclohexane-1-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of isocyanate-functionalized polymers and dendrimers. It also forms stable urea linkages, which are resistant to hydrolysis. The limitations of using 4-Isocyanatocyclohexane-1-carbonyl chloride include its potential to cause skin and respiratory irritation, and its classification as a skin sensitizer.
Future Directions
There are several future directions for the use of 4-Isocyanatocyclohexane-1-carbonyl chloride in scientific research. One direction is the development of new isocyanate-functionalized polymers and dendrimers for drug delivery and gene therapy applications. Another direction is the investigation of the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride on various cell types and tissues. Additionally, the development of new synthesis methods for 4-Isocyanatocyclohexane-1-carbonyl chloride and its derivatives could lead to new applications in the field of organic chemistry.
Synthesis Methods
The synthesis of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the reaction of cyclohexanone with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product obtained is then treated with isocyanic acid to form 4-Isocyanatocyclohexane-1-carbonyl chloride. This method is widely used in the synthesis of various organic compounds.
Scientific Research Applications
4-Isocyanatocyclohexane-1-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of isocyanate-functionalized polymers, which have applications in the fields of adhesives, coatings, and sealants. It is also used in the synthesis of isocyanate-functionalized dendrimers, which have applications in drug delivery and gene therapy.
properties
CAS RN |
105562-49-0 |
|---|---|
Product Name |
4-Isocyanatocyclohexane-1-carbonyl chloride |
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-isocyanatocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h6-7H,1-4H2 |
InChI Key |
XVMLWFUWKQJQEY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)Cl)N=C=O |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)N=C=O |
synonyms |
Cyclohexanecarbonyl chloride, 4-isocyanato- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)










